molecular formula C64H48N6 B8819079 4CzIPN-Me CAS No. 1469703-61-4

4CzIPN-Me

Cat. No.: B8819079
CAS No.: 1469703-61-4
M. Wt: 901.1 g/mol
InChI Key: QQMMPYKNIRXFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4CzIPN-Me, or 2,4,5,6-Tetra(3,6-dimethylcarbazol-9-yl)-1,3-dicyanobenzene, is a methyl-substituted derivative of the prominent thermally activated delayed fluorescence (TADF) emitter 4CzIPN. The incorporation of methyl groups at the 3,6-positions of the carbazole units enhances the compound's stability and solubility, making it a superior choice for solution-processed device fabrication and research . In OLED research, 4CzIPN-Me serves as a high-performance yellow emitter and a key component in advanced device architectures. It can function as a sole emitter in TADF-OLEDs or as an assistant dopant in TADF-assisted fluorescence (TAF-OLEDs) to harness both singlet and triplet excitons . In state-of-the-art TAF-OLEDs, 4CzIPN-Me acts as a sensitizer for a final fluorescent emitter, enabling devices to achieve high electroluminescence efficiency and significantly enhanced operational stability through rapid triplet-to-singlet upconversion (with a kRISC of ~106 s⁻¹) which suppresses exciton annihilation . Reported device performances include maximum current efficiencies up to 73 cd/A and external quantum efficiencies (EQE) up to 21% . Beyond electroluminescence, 4CzIPN and its derivatives are also recognized as efficient metal-free photocatalysts, facilitating various sustainable organic transformations under mild visible-light irradiation . Its excellent redox properties and long excited-state lifetime make it suitable for diverse reactions, including decarboxylation, acylation, and cyclization, within single or dual catalytic systems . Recent studies highlight its application in cooperative catalysis with Lewis acids for C-P bond formation, demonstrating its utility in synthesizing valuable phosphorylated compounds . This product is intended for research and further manufacturing purposes only and is not for direct human use.

Properties

CAS No.

1469703-61-4

Molecular Formula

C64H48N6

Molecular Weight

901.1 g/mol

IUPAC Name

2,4,5,6-tetrakis(3,6-dimethylcarbazol-9-yl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C64H48N6/c1-35-9-17-53-43(25-35)44-26-36(2)10-18-54(44)67(53)61-51(33-65)62(68-55-19-11-37(3)27-45(55)46-28-38(4)12-20-56(46)68)64(70-59-23-15-41(7)31-49(59)50-32-42(8)16-24-60(50)70)63(52(61)34-66)69-57-21-13-39(5)29-47(57)48-30-40(6)14-22-58(48)69/h9-32H,1-8H3

InChI Key

QQMMPYKNIRXFFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=C(C(=C(C(=C4C#N)N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C)C#N

Origin of Product

United States

Advanced Spectroscopic and Computational Investigations of 4czipn Me Photophysics

Electronic Structure Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for understanding the electronic structure and excited state properties of organic molecules like 4CzIPN-Me. These methods allow for the prediction of molecular orbitals, energy levels, and transition properties, providing a theoretical foundation for interpreting experimental observations.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

DFT and TD-DFT calculations are widely applied to investigate the electronic structure and excited states of TADF emitters, including 4CzIPN and its derivatives. These computational approaches enable the determination of optimized molecular geometries in the ground (S0) and excited (S1, T1, etc.) states, as well as the calculation of excitation energies and transition dipole moments. Studies on 4CzIPN, which provide a strong basis for understanding 4CzIPN-Me, have utilized functionals such as PBE0 and range-separated functionals like ωB97XD with various basis sets to accurately describe the charge-transfer character of the excited states. The Tamm-Dancoff Approximation (TDA) is also frequently employed in conjunction with TD-DFT for excited state calculations.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Charge Transfer Characteristics

The photophysical behavior of 4CzIPN-Me is strongly influenced by the spatial distribution and energy levels of its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In donor-acceptor molecules like 4CzIPN-Me, the HOMO is typically localized on the electron-donating moieties (carbazole units), while the LUMO is primarily located on the electron-accepting core (isophthalonitrile unit). This spatial separation of HOMO and LUMO is a key design principle for achieving a small singlet-triplet energy gap (ΔEST) and promoting charge-transfer characteristics in the excited states.

For 4CzIPN-Me, reported computational studies indicate a HOMO energy level of approximately 5.90 eV and a LUMO energy level of around 2.81 eV. nih.gov These values are comparable to those of the parent compound 4CzIPN, which has reported HOMO and LUMO levels around 5.8 eV and 2.5-3.4 eV depending on the measurement or calculation method and environment. The energy difference between the HOMO and LUMO is related to the optical band gap of the material. The distinct localization of the HOMO and LUMO on the donor and acceptor units, respectively, confirms the significant charge-transfer character of the low-lying excited states in 4CzIPN-Me.

An example of calculated HOMO and LUMO energy levels:

Compound HOMO (eV) LUMO (eV)

Singlet (S1) and Triplet (T1, T2) Excited State Energies and Energy Gaps (ΔEST)

The energies of the lowest singlet (S1) and triplet (T1) excited states, and the energy difference between them (ΔEST = ES1 - ET1), are critical parameters for TADF materials. A small ΔEST facilitates efficient reverse intersystem crossing (RISC), allowing for the harvesting of triplet excitons. Computational studies on 4CzIPN have shown that the S1 and T1 states have significant charge-transfer character. The energy of the S1 state is typically determined from the onset of the fluorescence spectrum, while the T1 energy is often estimated from the onset of the phosphorescence spectrum measured at low temperatures.

For 4CzIPN, average S1 and T1 energies calculated by TDA-TDDFT in neat films were found to be 2.53 eV and 2.50 eV, respectively, resulting in a small average ΔEST of 0.03 eV. In a blend film with mCBP, the average energies were slightly higher (S1: 2.56 eV, T1: 2.54 eV), with an average ΔEST of 0.02 eV. An experimental ΔEST of 0.04 eV was reported for 4CzIPN in toluene (B28343) solution. While specific S1 and T1 energy values for 4CzIPN-Me are less readily available in the search results compared to 4CzIPN, its structural similarity suggests it would also exhibit a small ΔEST conducive to TADF. One source lists a ΔEST of 0.307 eV for 4CzIPN-Me, estimated by TD-DFT, and 0.308 eV from experimental onset wavelengths in doped films. This suggests that the methyl substitution might influence the exact energy levels and the resulting ΔEST compared to the parent 4CzIPN.

The involvement of higher triplet states, such as T2, in the spin-flip processes of 4CzIPN has also been theoretically investigated. Calculations suggest that SOC-mediated RISC can potentially occur via a T2 intermediate state.

Representative excited state energy data (primarily for 4CzIPN, illustrating the concept):

Compound Environment S1 Energy (eV) (Average) T1 Energy (eV) (Average) ΔEST (eV) (Average) Method
4CzIPN Neat film 2.53 2.50 0.03 TDA-TDDFT
4CzIPN Blend film (mCBP) 2.56 2.54 0.02 TDA-TDDFT
4CzIPN Toluene solution - - 0.04 (Experimental) Onset analysis
4CzIPN-Me Doped film - - 0.308 (Experimental) Onset analysis

Role of Spin-Orbit Coupling in Intersystem Crossing Processes

Spin-Orbit Coupling (SOC) is a crucial factor governing the rate of intersystem crossing (ISC) and reverse intersystem crossing (RISC) transitions between singlet and triplet states. While transitions between states of different spin multiplicity are formally forbidden, SOC provides a mechanism for these transitions to occur. The rate of ISC/RISC is proportional to the square of the SOC matrix element between the initial and final states and is also influenced by the energy gap and vibrational modes.

For TADF emitters like 4CzIPN, the SOC between the S1 and T1 states is particularly important for efficient RISC. Theoretical calculations on 4CzIPN have reported SOC values between the S1 and T1 states. For instance, calculated S1-T1 SOC values were around 0.07 cm⁻¹ in neat films and 0.06 cm⁻¹ in blend films. Another study reported a thermalized S1-T1 SOC value of 0.017 meV (approximately 0.14 cm⁻¹) for 4CzIPN. These values, although seemingly small, are sufficient to enable RISC, especially when coupled with a small ΔEST. The methyl substitution in 4CzIPN-Me is expected to influence the electronic structure and potentially the SOC values, which would impact its ISC and RISC rates. While specific SOC values for 4CzIPN-Me were not explicitly detailed in the provided search results, the general principles of SOC influencing ISC/RISC apply. Studies on 4CzIPN suggest that SOC-mediated RISC can involve intermediate triplet states like T2.

Exciton (B1674681) Dynamics and Spin-Flip Processes in 4CzIPN-Me

The photophysics of 4CzIPN-Me involves a complex interplay of exciton dynamics, including the generation, relaxation, and interconversion of singlet and triplet excitons. Spin-flip processes, facilitated by small ΔEST and sufficient SOC, are central to its function as a TADF emitter.

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Mechanisms

Intersystem Crossing (ISC) is the non-radiative transition from a singlet excited state to a triplet excited state, while Reverse Intersystem Crossing (RISC) is the spin-flip process from a triplet excited state back to a singlet excited state. In TADF materials, efficient RISC is essential for converting non-emissive triplet excitons into emissive singlet excitons, thereby achieving high internal quantum efficiency.

The rates of ISC and RISC are influenced by the ΔEST, SOC values, and vibrational modes of the molecule. For 4CzIPN, both ISC and RISC processes have been extensively studied. Calculated average RISC rates for 4CzIPN monomers were around 0.17 × 10⁶ s⁻¹ in neat films and 0.15 × 10⁶ s⁻¹ in blend films, while average ISC rates were significantly faster, around 0.69 × 10⁷ s⁻¹ and 0.46 × 10⁷ s⁻¹ in neat and blend films, respectively.

4CzIPN-Me also exhibits delayed fluorescence due to thermal spin upconversion from the triplet state to the singlet state at room temperature, indicating efficient RISC. The introduction of methyl groups in 4CzIPN-Me is noted to enhance stability and solubility compared to 4CzIPN. nih.gov While detailed rate constants for ISC and RISC specifically for 4CzIPN-Me were not as extensively reported as for 4CzIPN in the provided results, its classification as a TADF emitter with observed delayed fluorescence confirms the presence of these spin-flip processes. nih.gov

Theoretical studies on 4CzIPN suggest that RISC can occur directly from T1 to S1 or indirectly via higher-lying intermediate states like T2, depending on the molecular conformation and energy landscape. The activation energy for RISC is closely related to the ΔEST. The dielectric environment can also play a role in influencing the activation energy for RISC.

The photophysical processes in 4CzIPN-Me, like other TADF emitters, involve prompt fluorescence from the S1 state and delayed fluorescence arising from RISC from the T1 state to the S1 state, followed by emission from S1. The efficiency of this delayed fluorescence pathway is directly linked to the effectiveness of the RISC process.

Quantitative Determination of Radiative and Non-Radiative Decay Rates and Intersystem Crossing Rates

The photophysical behavior of TADF emitters like 4CzIPN-Me is governed by various rate constants, including radiative decay from the singlet state (k_r), non-radiative decay from the singlet state (k_nr_S), intersystem crossing from the singlet to the triplet manifold (k_ISC), reverse intersystem crossing from the triplet to the singlet manifold (k_RISC), radiative decay from the triplet state (k_r_T), and non-radiative decay from the triplet state (k_nr_T). Quantitative determination of these rates is crucial for understanding the efficiency of the TADF mechanism.

For 4CzIPN-Me, specific rate constants have been reported in the context of kinetic Monte Carlo simulations studying efficiency loss processes in organic light-emitting diodes (OLEDs). The intersystem crossing rate on 4CzIPN-Me (k_ISC,4CzIPN-Me) is reported as 41 × 10⁶ s⁻¹, and the reverse intersystem crossing rate on 4CzIPN-Me (k_RISC,4CzIPN-Me) is reported as 0.77 × 10⁶ s⁻¹. aip.orgfrontiersin.org The non-radiative decay lifetime for triplet transfer between 4CzIPN-Me molecules was assumed to be 5 µs in one study. aip.org Radiative and non-radiative decay rates for excitons on 4CzIPN-Me have been utilized in simulations. frontiersin.org

For the parent compound, 4CzIPN, average radiative rates in neat films and blends with mCBP were found to be on the order of 0.15 - 0.20 × 10⁷ s⁻¹. arizona.edu Experimental values for 4CzIPN in toluene solution and neat film were reported as 0.6 × 10⁷ s⁻¹ and 0.1 × 10⁷ s⁻¹, respectively. arizona.edu Calculated average RISC and ISC rates for 4CzIPN monomers in a neat film were 0.17 × 10⁶ s⁻¹ and 0.69 × 10⁷ s⁻¹, respectively, while in a 4CzIPN:mCBP film, these rates were 0.15 × 10⁶ s⁻¹ and 0.46 × 10⁷ s⁻¹. arizona.edu

The following table summarizes some of the reported rate constants:

Rate Constant (s⁻¹)CompoundEnvironment/ContextSource
k_ISC: 41 × 10⁶4CzIPN-MeSimulation parameter aip.orgfrontiersin.org
k_RISC: 0.77 × 10⁶4CzIPN-MeSimulation parameter aip.orgfrontiersin.org
Triplet non-radiative lifetime: 5 µs4CzIPN-MeSimulation assumption aip.org
Average k_r: 0.15 - 0.20 × 10⁷4CzIPNNeat film and 4CzIPN:mCBP blend (calculated) arizona.edu
k_r: 0.6 × 10⁷4CzIPNToluene solution (experimental) arizona.edu
k_r: 0.1 × 10⁷4CzIPNNeat film (experimental) arizona.edu
Average k_RISC: 0.17 × 10⁶4CzIPNNeat film (calculated) arizona.edu
Average k_ISC: 0.69 × 10⁷4CzIPNNeat film (calculated) arizona.edu
Average k_RISC: 0.15 × 10⁶4CzIPN4CzIPN:mCBP film (calculated) arizona.edu
Average k_ISC: 0.46 × 10⁷4CzIPN4CzIPN:mCBP film (calculated) arizona.edu

Contribution of Locally Excited (LE) States and Vibronic Coupling to Spin-Flipping

In TADF molecules, the spin-flipping processes, particularly reverse intersystem crossing (RISC), are crucial for efficiently converting triplet excitons into emissive singlet excitons. This process is often facilitated by the presence of intermediate electronic states, including locally excited (LE) states, and is significantly influenced by vibronic coupling.

For 4CzIPN, which serves as a model system for its methylated derivative 4CzIPN-Me, investigations have shown that higher-lying charge-transfer (CT) triplet excited states, corresponding to the electronic structure of a partial molecular structure, can act as critical intermediate states in the spin-flip processes. osti.gov Specifically, the T₂ state in 4CzIPN can have a hybrid LE-CT excitation character. chinesechemsoc.org The low-frequency rotation between donor and acceptor units can tune the excitation characteristics and energies of the S₁, T₁, and T₂ states, as well as spin-orbit coupling (SOC) values, thereby facilitating RISC processes mediated by the T₂ state. chinesechemsoc.org The energy levels of these intermediate T₂ states can impact the activation energy of RISC. chinesechemsoc.org

While direct spin-flip between ¹CT and ³CT states is formally forbidden due to their identical nature, this transition can be activated by molecular vibrations, particularly changes in the dihedral angle between donor and acceptor units. acs.org This vibrationally enhanced SOC, combined with a small energy gap and reorganization energy, can lead to efficient ¹CT ↔ ³CT transition rates. acs.org

Furthermore, vibronic coupling between close low-energy triplet states (³LE and ³CT) is assumed to aid the RISC process in TADF. acs.org The energy gap between the ¹CT and ³LE states has been suggested to govern TADF efficiency in some cases, rather than solely the gap between ¹CT and ³CT. researchgate.net Theoretical work indicates that mixing between ³LE and ³CT can occur through vibronic coupling, and this mixing can significantly increase k_RISC. researchgate.net

Transient Photoluminescence Spectroscopy for Kinetic Analysis

Transient photoluminescence (PL) spectroscopy is a powerful technique used to analyze the excited-state kinetics of luminescent materials, including TADF emitters. By monitoring the decay of luminescence intensity over time after pulsed excitation, the rates of various photophysical processes can be determined.

Characterization of Prompt and Delayed Fluorescence Components

TADF emitters exhibit a characteristic biexponential PL decay profile, consisting of a fast-decaying component attributed to prompt fluorescence (PF) from the singlet excited state (S₁) and a slow-decaying component corresponding to delayed fluorescence (DF). rsc.orgacs.orgscispace.com DF arises from the thermal upconversion of triplet excitons (T₁) back to the S₁ state via RISC, followed by radiative decay from S₁. rsc.org

Transient PL measurements on 4CzIPN and its derivatives consistently show both nanosecond-scale prompt components and microsecond-scale delayed components, confirming their TADF nature. acs.orgscispace.combeilstein-journals.org For 4CzIPN in toluene, the prompt component lifetime was reported around 17.8 ± 1 ns, and the delayed component lifetime was approximately 5.1 ± 0.5 µs under a nitrogen atmosphere. scispace.com In methylcyclohexane (B89554) solution, 4CzIPN showed a prompt fluorescence component of 8 ns and a delayed component of 8.9 µs. beilstein-journals.org In Zeonex films, the prompt component was similar (8.8 µs delayed). beilstein-journals.org

Transient PL decay curves have been used to confirm energy transfer processes involving 4CzIPN-Me in films. nih.gov The observation of identical emission spectra for both delayed and prompt components originating from a fluorescent emitter (TBRb) in a film containing 4CzIPN-Me and TBRb indicated energy transfer from 4CzIPN-Me. nih.gov

Temperature-Dependent Photoluminescence Studies

Temperature-dependent PL studies are essential for confirming the thermally activated nature of delayed fluorescence. The intensity and lifetime of DF are expected to increase with increasing temperature as the thermal energy available to overcome the singlet-triplet energy gap (ΔE_ST) for RISC increases.

Studies on TADF materials, including derivatives of 4CzIPN, have shown that the delayed fluorescence component is highly sensitive to temperature. The PL quantum yield of 4CzIPN has been observed to drop with decreasing temperature at the same rate as the delayed fluorescence. nih.gov Transient PL measurements of 4CzIPN emission at different temperatures (100 K, 200 K, and 300 K) have been performed to investigate its behavior. scispace.com These studies help to elucidate the energy landscape and the activation energy for the RISC process.

Solid-State Photophysics and Intermolecular Interactions in 4CzIPN-Me Films

The photophysical properties of organic semiconductor molecules can be significantly altered in the solid state compared to dilute solutions due to intermolecular interactions. In films of TADF emitters like 4CzIPN and its derivatives, these interactions can lead to the formation of different species, such as excimers, dimers, or aggregates, which can impact the emission characteristics and device performance.

Formation and Spectroscopic Impact of Dimer and Aggregate Species

In solid films of 4CzIPN, intermolecular interactions play a key role in determining the emission properties, color purity, and TADF efficiency. frontiersin.orgnih.gov Studies have uncovered the presence of dimer species in 4CzIPN films and their effect on emission. arizona.edufrontiersin.orgnih.govresearchgate.netrsc.org

The presence of dimers in 4CzIPN films can lead to a significant bathochromic (red) shift in the emission color with increasing concentration. arizona.edufrontiersin.orgnih.govrsc.org This red-shift is consistent with the formation of intermolecular charge-transfer states in the dimer species. arizona.edu Molecular dynamics simulations have also confirmed that dimer species are responsible for the concentration-dependent red-shift of 4CzIPN emission in doped films. rsc.org

The singlet-triplet energy gaps for these dimer states in 4CzIPN have been calculated to be small and similar to those of the monomers, suggesting that RISC transitions can be effective within the dimer CT states. arizona.edu This implies that these dimer states can also undergo TADF with their own characteristic kinetics, and their contribution needs to be considered for a comprehensive understanding of device properties. arizona.edu

While specific studies focusing solely on dimer and aggregate formation in 4CzIPN-Me films were not extensively detailed in the search results, the structural similarity to 4CzIPN suggests that similar intermolecular interactions and their spectroscopic consequences are likely to be relevant for 4CzIPN-Me as well. The methyl groups in 4CzIPN-Me could potentially influence the nature and extent of these intermolecular interactions compared to the parent compound.

Concentration-Dependent Luminescence Shifts and Quenching Phenomena

Concentration plays a significant role in the luminescence properties of TADF emitters like 4CzIPN and its derivatives. Studies on 4CzIPN have shown a significant bathochromic (red) shift in the charge-transfer (CT) state emission with increasing concentration in nonpolar hosts rsc.org. This behavior has been attributed to intermolecular interactions, including the formation of dimer species arizona.edursc.org.

In doped films, increasing the concentration of 4CzIPN leads to a red-shift of the electroluminescence emission, which is linked to interactions between 4CzIPN molecules mdpi.com. This concentration-dependent shift can also be accompanied by quenching phenomena, where the luminescence intensity decreases at higher concentrations arizona.edu. Concentration quenching can arise from various factors, such as energy transfer among guest molecules leading to non-radiative decay processes like exciton-exciton annihilation, or the formation of non-emissive aggregates or dimer states arizona.edu. While some TADF emitters show insignificant concentration quenching dependence, it is a known effect in many systems arizona.edu.

Data illustrating concentration-dependent luminescence shifts for 4CzIPN (as a closely related analogue to 4CzIPN-Me) can be seen in studies examining its emission in various host matrices at different doping concentrations arizona.edursc.orgmdpi.com. For example, an increase in 4CzIPN concentration in mCBP, CBP, and zeonex matrices resulted in a significant red-shift of the CT emission band arizona.edu.

Computational Insights into Guest-Guest and Guest-Host Interactions via Molecular Dynamics Simulations

Molecular dynamics simulations combined with quantum chemical calculations, such as DFT and time-dependent DFT (TD-DFT), are powerful tools for investigating the intermolecular interactions in systems containing TADF emitters like 4CzIPN and its derivatives arizona.edunih.gov. These simulations can model the morphology of neat films or host-guest systems, providing insights into the spatial arrangement and interactions between molecules arizona.edu.

Studies utilizing MD simulations on 4CzIPN have confirmed the presence of dimer species in doped films, which are considered responsible for the observed concentration-dependent red-shift in emission arizona.edursc.org. These simulations can characterize guest-guest interactions, such as the aggregation of emitter molecules, and guest-host interactions, describing how the emitter molecules are dispersed within a host matrix arizona.edu.

Computational approaches can determine how these interactions influence the electronic properties of the emitter molecules, including the energies of the excited states and the rates of photophysical processes like radiative decay and intersystem crossing arizona.edunih.gov. For instance, MD simulations coupled with quantum mechanics/molecular mechanics (QM/MM) methods have been used to study the influence of different hosts on the photophysical properties of 4CzIPN, revealing that the host environment can affect transition dipole moments, spin-orbital coupling constants, and radiative and intersystem crossing rates nih.gov.

Molecular dynamics simulations can also provide information on the conformational landscape of the molecules in the solid state, such as the dihedral angles between different parts of the molecule, which can impact their electronic and photophysical properties arizona.eduaps.org.

Influence of the Solid-State Environment on Excited State Properties, Including the Solid-State Solvation Effect

The solid-state environment significantly influences the excited-state properties of TADF emitters. In doped films, the emitter molecules are surrounded by host molecules, forming a complex environment that affects their photophysical behavior arizona.edunih.gov. The nature of the host material, including its polarity and rigidity, can impact the emitter's excited states arizona.eduacs.org.

One proposed mechanism for the observed spectral shifts in solid-state TADF systems is the solid-state solvation effect (SSSE) rsc.orgfrontiersin.org. SSSE suggests that the polarity of the dopant molecules influences the surrounding emitter molecules, similar to solvation in liquid solutions rsc.orgfrontiersin.org. This effect can lead to a red-shift and broadening of the TADF emission, particularly in polar environments, which can negatively impact color purity arizona.edu. However, the effectiveness of SSSE in solid states compared to liquid solutions has been debated, with some studies suggesting it is less effective due to the limited ability of solid-state molecules to rearrange rsc.org. Alternative explanations for spectral shifts in the solid state include the formation of intermolecular CT states or dimer species arizona.edufrontiersin.org.

Mechanistic Studies and Device Architectures in 4czipn Me Based Organic Light Emitting Diodes Oleds

Role of 4CzIPN-Me as a Primary Emitter and Assistant Dopant in TADF-OLEDs and Hyperfluorescence (TAF-OLEDs)

4CzIPN-Me serves a dual role in high-efficiency OLEDs. It can function as a primary yellow emitter in TADF-OLEDs, directly utilizing its TADF properties to convert both singlet and triplet excitons into light emission. ossila.comresearchgate.net The TADF mechanism allows for theoretical internal quantum efficiencies (IQE) approaching 100% by harvesting the typically non-emissive triplet excitons via RISC. ossila.comlumtec.com.twfluxim.com

Beyond its use as a sole emitter, 4CzIPN-Me is also widely employed as an assistant dopant, or sensitizer (B1316253), in Hyperfluorescence (TAF-OLEDs). ossila.comresearchgate.net Hyperfluorescence represents a fourth generation of OLED technology that combines the advantages of TADF emitters and conventional fluorescent dopants to achieve high efficiency, excellent color purity, and improved stability. rsc.orgossila.comkyulux.com In this configuration, the TADF material (4CzIPN-Me) efficiently harvests triplet excitons through RISC and then transfers the energy from its singlet excited state to a fluorescent emitter, which subsequently emits light with a narrow spectrum. researchgate.netfluxim.comrsc.orgossila.comnih.gov This energy transfer process is predominantly mediated by Förster Resonance Energy Transfer (FRET). researchgate.netfluxim.comrsc.orgossila.comnih.gov Studies have shown that using 4CzIPN-Me as a TADF sensitizer with a fluorescent emitter like TBRb can lead to enhanced operational lifetimes compared to conventional TADF devices. researchgate.netrsc.org

Design and Optimization of Multilayer OLED Structures Incorporating 4CzIPN-Me

Efficient OLED performance relies heavily on the careful design and optimization of multilayer device structures. Devices incorporating 4CzIPN-Me typically consist of several functional layers, including an emissive layer (EML) where light generation occurs, and charge transport and blocking layers that manage the flow of electrons and holes. frontiersin.orgtue.nl

Emissive Layer Composition and Doping Strategies

The emissive layer is a critical component, usually comprising a host material doped with the emitter or a combination of a TADF sensitizer and a fluorescent emitter. When 4CzIPN-Me is used as the TADF emitter or sensitizer, it is typically dispersed within a host matrix. frontiersin.orgtue.nlresearchgate.net Common host materials, such as 3,3-di(9H-carbazol-9-yl)biphenyl (mCBP), are selected based on their ability to efficiently collect excitons and facilitate energy transfer. frontiersin.orgtue.nlarizona.edu

The concentration of 4CzIPN-Me within the host matrix is a crucial parameter that significantly impacts device performance and the dominant electroluminescence mechanism. Studies have investigated devices with varying concentrations, such as 6.3 mol% of 4CzIPN-Me in mCBP. frontiersin.orgtue.nlaip.org While low concentrations might favor energy transfer from the host or exciplexes, higher concentrations can lead to increased direct carrier recombination on the dopant. mdpi.com Concentration effects can also influence intermolecular interactions, potentially leading to the formation of emissive dimer states at elevated concentrations, which can affect color stability. rsc.org

Strategic Integration of Charge Transport and Blocking Layers

To ensure efficient charge injection into the EML and confine excitons within this layer, charge transport and blocking layers are strategically integrated into the device architecture. Hole transport layers (HTLs), such as 4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC), facilitate the movement of holes towards the EML. frontiersin.orgtue.nl Electron transport layers (ETLs), like tris(8-hydroxyquinolinato)aluminum (Alq3), are used to transport electrons. frontiersin.orgtue.nl

Hole blocking layers (HBLs), such as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T), are often placed between the EML and the ETL to prevent holes from migrating out of the EML. frontiersin.orgtue.nl Similarly, electron blocking layers (EBLs) can be used to confine electrons within the EML. The careful selection and optimization of these layers are essential for achieving balanced charge injection, maximizing the recombination efficiency within the EML, and preventing exciton (B1674681) quenching at the interfaces. nih.gov

Electroluminescence Mechanisms in 4CzIPN-Me Doped Systems

The light emission in 4CzIPN-Me doped OLEDs arises from several interconnected electroluminescence mechanisms, the dominance of which can depend on factors such as doping concentration and device architecture.

Dominance of Direct Carrier Recombination on the Emitter

At higher concentrations of 4CzIPN-Me within the emissive layer, direct recombination of injected electrons and holes on the dopant molecules becomes a dominant electroluminescence mechanism. mdpi.com In this process, charge carriers transported through the device meet and recombine directly on the 4CzIPN-Me molecule, forming excited states (singlets and triplets) that can then undergo the TADF process to emit light. mdpi.comnih.gov This direct recombination pathway can be highly efficient, potentially leading to near 100% internal quantum efficiency if all injected carriers recombine on the TADF material. mdpi.com

Förster Resonance Energy Transfer (FRET) Processes Between Host and Emitter, or Assistant Dopant and End Emitter

Förster Resonance Energy Transfer (FRET) plays a crucial role in 4CzIPN-Me based OLEDs, particularly in hyperfluorescence devices and at lower doping concentrations. FRET is a non-radiative energy transfer process that occurs between a donor (in an excited state) and an acceptor molecule, provided their transition dipole moments are appropriately oriented and there is sufficient spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. ossila.comacs.org

Research findings highlight the importance of understanding and optimizing these energy transfer processes. For instance, studies on TBRb:4CzIPN:mCBP ternary blends have investigated the energy transfer rates between mCBP, 4CzIPN, and TBRb molecules, indicating efficient singlet energy transfer from mCBP to both 4CzIPN and TBRb. arizona.edu

Here is a summary of performance data for devices using 4CzIPN-Me as an emitter or assistant dopant:

Interfacial Exciplex Formation and Its Role in Energy Transfer Pathways

Interfacial exciplex formation can play a role in the energy transfer pathways within 4CzIPN-Me based OLEDs, particularly in host-guest systems. An exciplex, a complex formed between an excited-state molecule and a ground-state molecule of a different chemical species, can form at the interface between different organic layers, such as the emissive layer (EML) and the electron transport layer (ETL), or within a mixed host system. rsc.orgacs.org

In some device architectures utilizing 4CzIPN as the emitter, emission peaks coinciding with exciplex emission have been observed, particularly at lower doping concentrations. mdpi.com This suggests that energy transfer from exciplex excitons to the 4CzIPN molecule can occur. Förster resonance energy transfer (FRET) is a mechanism through which such energy transfer from the exciplex to the guest emitter can take place, provided there is a good spectral overlap between the exciplex emission and the absorption spectrum of the emitter. acs.orgmdpi.com

However, the dominance of this energy transfer pathway can depend on factors such as the concentration of the emitter and the specific host/transport layers used. Some studies indicate that at higher concentrations of the TADF emitter, direct charge recombination on the emitter molecule becomes the main electroluminescence mechanism, rather than energy transfer from exciplex excitons. mdpi.com Efficient energy transfer from the exciplex to the doped guest is suggested by the decrease in the exciplex emission peak with increasing doping concentration. mdpi.com

Host Material Engineering for Optimized 4CzIPN-Me Performance

Selection Criteria for Triplet Energy Confinement and Charge Balance

A primary criterion for selecting host materials for TADF emitters like 4CzIPN-Me is that the host should possess a triplet energy level sufficiently higher than that of the emitter. sci-hub.seresearchgate.netnih.govacs.org This energy offset is essential to effectively confine both singlet and triplet excitons on the TADF emitter molecule, preventing reverse energy transfer from the guest to the host, which would lead to non-radiative decay and reduced efficiency. sci-hub.se

In addition to triplet energy confinement, the host material's charge transport properties and energy levels (HOMO and LUMO) are crucial for achieving balanced charge injection and transport within the emissive layer. sci-hub.seresearchgate.netnih.govosti.govencyclopedia.pub Suitably aligned HOMO and LUMO levels facilitate efficient charge injection from adjacent layers and promote balanced densities of holes and electrons in the EML. sci-hub.se Balanced charge transport is vital for maximizing the recombination rate within the EML and controlling the location and width of the recombination zone. researchgate.netnih.govacs.org

Impact of Host Molecular Design and Film Morphology on Emissive Properties and Device Stability

The molecular design of the host material significantly impacts its physical and electronic properties, which in turn affect the emissive properties and operational stability of 4CzIPN-Me based OLEDs. Molecular symmetry and structure can influence thermal stability and solubility, important factors for device fabrication, particularly for solution-processed OLEDs. encyclopedia.pubrsc.org

Different host materials used with 4CzIPN have demonstrated varying device performances. For instance, studies have investigated common hosts like CBP and mCP, as well as newer bipolar and n-type host materials. mdpi.comnih.govacs.orgosti.govencyclopedia.pubrsc.orgresearchgate.netacs.org Bipolar host matrices can help in distributing the recombination zone and mitigating interfacial carrier accumulation and exciton quenching, leading to improved device stability. researchgate.net N-type hosts have been shown to enhance charge balance and broaden the recombination zone, contributing to significantly longer device lifetimes for TADF OLEDs. nih.gov

The film morphology resulting from the host-guest blend is also important. Intermolecular interactions between guest and host molecules, as well as guest-guest interactions, can influence the electronic and luminescence properties of the emissive layer. arizona.edu While host environments can cause slight shifts in emitter energy levels, guest-guest interactions, even at moderate concentrations, can potentially lead to energy transfer among guest molecules and non-radiative decay processes like exciton-exciton annihilation. arizona.edu

Exciton Management Strategies for Enhanced Device Performance and Operational Stability

Effective exciton management is paramount for achieving high external quantum efficiency (EQE) and extended operational stability in 4CzIPN-Me based OLEDs. This involves minimizing energy loss pathways and controlling the spatial distribution of excitons.

Suppression of Exciton Annihilation Processes, Including Singlet-Triplet Annihilation (STA) and Triplet-Triplet Annihilation (TTA)

In TADF-based OLEDs, including those utilizing 4CzIPN-Me, the presence of both singlet and triplet excitons necessitates strategies to mitigate annihilation processes that can reduce efficiency, particularly at high current densities. Singlet-triplet annihilation (STA) and triplet-triplet annihilation (TTA) are significant exciton annihilation pathways. researchgate.netrsc.orgresearchgate.netnih.gov

TADF emitters like 4CzIPN-Me are designed to efficiently convert non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). rsc.orgresearchgate.net A rapid RISC rate can help in reducing the population of long-lived triplet excitons, thereby suppressing TTA and STA. rsc.orgresearchgate.net

Furthermore, polaron-induced quenching, including singlet-polaron annihilation (SPA) and triplet-polaron annihilation (TPA), can also contribute to efficiency roll-off and device degradation. researchgate.netresearchgate.netnih.gov Managing charge balance and reducing the density of polarons in the emissive layer are important for minimizing these annihilation processes. researchgate.netnih.gov

Optimization of Recombination Zone Distribution within the Emissive Layer

Optimizing the distribution of the recombination zone within the emissive layer is a key strategy for enhancing device performance and operational stability. The recombination zone is where electrons and holes meet and recombine to form excitons. A narrow recombination zone, often located near interfaces, can lead to high exciton densities and increased rates of exciton annihilation and polaron-induced quenching, contributing to efficiency roll-off and degradation. researchgate.netmpg.de

Broadening the recombination zone helps to reduce the concentration of excitons and polarons, thereby minimizing annihilation processes and improving stability. nih.govresearchgate.netmpg.deacs.org This can be achieved through careful design of the device architecture and by utilizing host materials with balanced charge transport properties. nih.govacs.orgresearchgate.net Bipolar host materials, for instance, can facilitate more balanced charge transport, leading to a wider recombination zone compared to unipolar hosts. acs.orgacs.org Controlling the energy level alignment of the host and adjacent charge transport layers is also crucial for positioning and broadening the recombination zone away from quenching interfaces. nih.govacs.orgresearchgate.net

Advanced Characterization Methodologies in 4czipn Me Research

Spectroscopic Techniques for Photophysical Characterization

Spectroscopic techniques are indispensable for probing the excited-state behavior and energy transfer processes in 4CzIPN-Me. These methods provide insights into absorption characteristics, emission properties, and the dynamics of excited states, including intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are key to TADF. rsc.orgsci-hub.se

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to determine the electronic transitions and energy gaps (Eg) of 4CzIPN-Me. rsc.org By measuring the absorption spectrum of a 4CzIPN-Me sample, researchers can identify the wavelengths of light that the molecule absorbs and estimate the material's optical band gap from the absorption edge. rsc.orgresearchgate.net This provides fundamental information about the energy required to excite an electron from the ground state to an excited state.

Steady-State and Time-Resolved Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy, both steady-state and time-resolved, is critical for understanding the emission properties and excited-state dynamics of 4CzIPN-Me. researchgate.netrsc.orgresearchgate.net

Steady-state PL spectroscopy provides the emission spectrum, revealing the color and intensity of light emitted by the material after photoexcitation. researchgate.netresearchgate.net This helps in assessing the radiative decay pathways.

Time-resolved PL spectroscopy, often utilizing techniques like streak cameras, measures the decay kinetics of luminescence over various timescales, from nanoseconds to microseconds. researchgate.net This is particularly important for TADF materials like 4CzIPN-Me, as it allows for the differentiation between prompt fluorescence (fast decay from singlet states) and delayed fluorescence (slower decay from singlet states repopulated via RISC from triplet states). rsc.orgsci-hub.se Analysis of the decay curves provides rate constants for processes such as ISC and RISC, which are essential for efficient triplet harvesting and high internal quantum efficiency. researchgate.netrsc.orgfrontiersin.orgfrontiersin.org

Detailed research findings using time-resolved PL spectroscopy on 4CzIPN-Me doped films have shown distinct transient characteristics, indicating the TADF mechanism. researchgate.net The PL intensity decay exhibits components corresponding to both prompt and delayed fluorescence. researchgate.net

Electroluminescence (EL) Spectroscopy and Transient EL Measurements

Electroluminescence (EL) spectroscopy is used to characterize the light emitted by 4CzIPN-Me when it is used as an active material in an OLED device under electrical excitation. researchgate.net EL spectra provide information about the emission color and spectral purity of the device. researchgate.net

Transient EL measurements investigate the temporal response of light emission from an OLED after applying a voltage pulse. This technique can reveal details about the charge carrier dynamics, exciton (B1674681) formation, and decay processes occurring within the device under operating conditions. dntb.gov.ua Studies have shown that the EL intensity of 4CzIPN-Me can decrease during voltage cycles, which has been attributed to polymerization in some cases. acs.orgresearchgate.net

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of 4CzIPN-Me. researchgate.netresearchgate.net CV measurements provide information about the oxidation and reduction potentials of the molecule, which are directly related to its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. sci-hub.sersc.org

Determining the HOMO and LUMO energy levels is crucial for understanding charge injection and transport properties when 4CzIPN-Me is used in electronic devices. frontiersin.orgfrontiersin.org The energy alignment between the active material and adjacent charge transport layers significantly impacts device performance. frontiersin.org CV analysis helps in predicting the thermodynamic feasibility of electron transfer processes. rsc.org

Computational Approaches for Intermolecular Interactions and Film Morphology

Computational approaches, particularly molecular dynamics (MD) simulations, play a vital role in understanding the structural organization, intermolecular interactions, and film morphology of 4CzIPN-Me, especially when blended with other materials in device architectures. arizona.eduresearchgate.netkyushu-u.ac.jp

Molecular Dynamics (MD) Simulations for Structural Analysis (e.g., Radial Distribution Functions)

Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into the dynamic structure and organization of organic thin films. arizona.edukyushu-u.ac.jp For 4CzIPN-Me, MD simulations can be employed to construct realistic amorphous layers and study how the molecules pack and interact within the film. arizona.edukyushu-u.ac.jp

Kinetic Monte Carlo (KMC) Simulations for Mechanistic Insights into Exciton Dynamics and Device Phenomena

Kinetic Monte Carlo (KMC) simulations are a powerful theoretical tool employed to gain mechanistic insights into exciton dynamics and device phenomena in organic light-emitting diodes (OLEDs) utilizing materials like 4CzIPN-Me. This method allows for the simulation of charge injection, charge transfer, and excitonic processes within the complex layer structures of OLEDs. frontiersin.orgnih.gov KMC simulations can provide a detailed picture of the exciton evolution process, aiding in the understanding of mechanisms such as thermally activated delayed fluorescence (TADF) up-conversion. researchgate.net

In the context of 4CzIPN-Me, KMC simulations have been used to study the behavior of this TADF emitter when dispersed in host materials like 3,3-di(9H-carbazol-9-yl)biphenyl (mCBP). nih.govaip.org These simulations consider various material-specific parameters, including radiative and non-radiative decay rates of excitons, intersystem crossing (ISC) and reverse intersystem crossing (RISC) rates, and exciton binding energies. frontiersin.orgnih.gov For 4CzIPN-Me, the exciton binding energy has been estimated to be around 0.61 eV, a value crucial for accurate KMC simulations. frontiersin.orgnih.govtue.nlresearchgate.net

KMC simulations describe exciton diffusion through processes such as Dexter-type transfer, with an attempt rate to a nearest-neighbor reported as 2.1 × 107 s−1. frontiersin.orgnih.gov For singlet excitons, Förster-type transfer is also included, with a Förster radius of approximately 1.5 nm. frontiersin.orgnih.gov These rates are adjusted by a Boltzmann factor to account for energy differences between sites. frontiersin.orgnih.gov

Detailed research findings from KMC simulations have shed light on several key aspects of 4CzIPN-Me based devices:

Exciton Dissociation and CT-State Formation: Due to the relatively small singlet and triplet binding energies of 4CzIPN-Me (0.61 eV and 0.66 eV, respectively), KMC simulations indicate a significant probability of charge-transfer (CT) state formation. aip.org Dissociation of excitons on the TADF emitter can lead to the formation of CT-state excitons with an electron on a 4CzIPN-Me molecule and a hole on a neighboring molecule (either 4CzIPN-Me or the host mCBP). aip.org Fast ISC and RISC between these CT states, which have a very small exchange splitting, are expected to result in a spin-statistical 1:3 population of these CT-states, effectively enhancing ISC and RISC rates. aip.org

Efficiency Roll-off and Degradation: KMC simulations have been utilized to investigate efficiency loss processes, such as exciton-polaron quenching and exciton-exciton annihilation, which contribute to external quantum efficiency (EQE) roll-off and device degradation. aip.orgresearchgate.net These simulations can help identify degradation scenarios and determine the probability that a degradation-triggering event leads to the formation of a degraded molecule. researchgate.net For a studied TADF OLED with 4CzIPN-Me, this probability was found to be relatively low, in the range of (0.2–0.7) × 10−9, assuming degraded molecules form trap sites. researchgate.net Triplet-polaron annihilation (TPA) and singlet-polaron annihilation (SPA) have been identified as contributors to EQE roll-off in 4CzIPN-doped OLEDs, with TPA potentially dominating the device degradation process.

Exciton Diffusion Lengths: While some earlier models pointed to a significant role of Dexter energy transfer for concentration quenching and energy transfer arizona.edu, KMC studies, alongside experimental comparisons, suggest that triplet transport to fluorescent dopants is a negligible loss channel in TADF donor-fluorescent acceptor devices based on 4CzIPN-Me. rsc.org Singlet exciton diffusion is often calculated to be the main contributor to the diffusion length. arizona.edu

Impact of Material Parameters: KMC simulations allow for the investigation of the sensitivity of processes like exciton dissociation to various material parameters, such as LUMO energy levels and exciton binding energies. aip.org Shifting the LUMO level of 4CzIPN-Me upwards in simulations, for instance, was shown to increase efficiency. aip.org

KMC simulations, often performed using specialized software tools, enable the study of device characteristics in their pristine state, including current density-voltage (J(V)) curves and EQE roll-off, and can match well with experimental results. frontiersin.orgnih.gov They are a crucial part of multiscale modeling approaches that bridge atomistic simulations with device-level physics, aiding in the digital screening and prediction of OLED performance. scm.com

Here is a summary of some parameters and findings from KMC simulations involving 4CzIPN-Me:

ParameterValueNotesSource
Exciton Binding Energy (Singlet)~0.61 eVEstimated or taken from studies on 4CzIPN frontiersin.orgnih.govtue.nlresearchgate.net
Exciton Binding Energy (Triplet)~0.66 eVAssumed value aip.org
Dexter Transfer Attempt Rate2.1 × 107 s−1 (nearest-neighbor)Used for exciton diffusion frontiersin.orgnih.gov
Förster Radius (Singlets)~1.5 nmUsed for singlet exciton transfer frontiersin.orgnih.gov
Probability of Degradation per Triggering Event(0.2–0.7) × 10−9When degraded molecules form trap sites in a specific OLED structure researchgate.net

Applications Beyond Oleds: 4czipn Me in Photocatalysis

4CzIPN-Me as an Organic Photocatalyst in Sustainable Organic Synthesis

Organic photocatalysts like 4CzIPN-Me offer a metal-free alternative to traditional transition metal complexes (e.g., based on iridium or ruthenium) for driving chemical reactions using visible light. chemsrc.comnih.govsigmaaldrich.com This aligns with the principles of sustainable chemistry by enabling reactions under mild conditions and potentially reducing reliance on expensive or toxic metal catalysts. chemsrc.comsigmaaldrich.comfishersci.at

While extensive specific applications for 4CzIPN-Me in synthesis are still an active area of research, the closely related parent compound, 4CzIPN, has demonstrated broad applicability in various transformations, including C-C and C-X bond formation, polymerizations, decarboxylative cross-coupling reactions, acylations, and cyclizations. chemsrc.comsigmaaldrich.comfishersci.at Given the structural similarities and shared core photophysical properties, 4CzIPN-Me is expected to facilitate similar types of reactions. The enhanced solubility conferred by the methyl groups in 4CzIPN-Me can be advantageous for homogeneous catalysis in a wider range of organic solvents. chemwhat.com

Mechanistic Insights into Photocatalytic Activity of 4CzIPN-Me

The photocatalytic activity of 4CzIPN-Me stems from its ability to absorb visible light and enter an excited state capable of participating in redox processes. As a thermally activated delayed fluorescence (TADF) emitter, 4CzIPN-Me possesses a small energy gap between its lowest singlet excited state (S₁) and triplet excited state (T₁), facilitating efficient intersystem crossing (ISC) and reverse intersystem crossing (RISC). sigmaaldrich.com This characteristic is crucial for achieving a long excited-state lifetime, a key requirement for effective photocatalysis.

Generation and Lifetime of Excited States in Photocatalytic Cycles

Upon absorption of a photon, 4CzIPN-Me is promoted from its ground state (S₀) to a higher singlet excited state (Sₙ), which rapidly undergoes vibrational relaxation and internal conversion to the lowest singlet excited state (S₁). Due to the small S₁-T₁ energy gap characteristic of TADF molecules, efficient ISC occurs, populating the triplet excited state (T₁). sigmaaldrich.com The energy can then be harvested from both singlet and triplet excited states.

The excited state of 4CzIPN-Me (*PC) possesses a relatively long lifetime, particularly the delayed fluorescence originating from the T₁ state via RISC back to S₁. This prolonged excited-state lifetime is critical as it increases the probability of productive encounters and electron or energy transfer events with substrate molecules or co-catalysts before the excited state decays back to the ground state through non-radiative pathways or emission.

Specific lifetime data for 4CzIPN-Me has been reported, showing both prompt (singlet) and delayed (triplet) emission lifetimes. For instance, in dichloromethane (B109758) (DCM), 4CzIPN-Me exhibits a prompt emission lifetime (τₚ) of a few nanoseconds and a delayed emission lifetime (τd) in the microsecond range, similar to or slightly faster than the parent 4CzIPN depending on the solvent. This microsecond-range lifetime for the delayed emission is comparable to or exceeds those of some traditional metal-based photocatalysts, contributing to its effectiveness.

Single Electron Transfer (SET) Pathways and Their Role

Photocatalysis mediated by 4CzIPN-Me primarily proceeds through photoinduced single electron transfer (SET) processes. sigmaaldrich.com The excited state of 4CzIPN-Me (*PC) can act as either a powerful oxidant or a powerful reductant, enabling it to initiate catalytic cycles by transferring an electron to or from a substrate or additive.

Two primary SET pathways are typically involved:

Oxidative Quenching: The excited photocatalyst (*PC) accepts an electron from a substrate or additive (acting as a reductant), forming the photocatalyst radical anion (PC•⁻) and an oxidized substrate/additive radical cation.

Reductive Quenching: The excited photocatalyst (*PC) donates an electron to a substrate or additive (acting as an oxidant), forming the photocatalyst radical cation (PC•⁺) and a reduced substrate/additive radical anion.

The resulting radical species are highly reactive intermediates that undergo subsequent chemical transformations to form the desired products. sigmaaldrich.com The photocatalytic cycle is completed when the ground state of 4CzIPN-Me is regenerated through a second electron transfer step, often involving a sacrificial electron donor or acceptor.

Studies on 4CzIPN have shown its capability to participate in both oxidative and reductive quenching cycles, facilitating diverse reaction types. chemsrc.com Given the structural and electronic similarities, 4CzIPN-Me is expected to exhibit similar dual reactivity.

Analysis of Redox Potentials and Excited State Redox Window for Photocatalytic Reactions

The feasibility and efficiency of SET pathways are thermodynamically governed by the redox potentials of the photocatalyst in its ground and excited states and the redox potentials of the reaction partners. The excited state redox potentials of a photocatalyst define its 'redox window,' indicating its driving force for oxidative and reductive processes.

The excited-state oxidation potential (Eᵒˣ) and excited-state reduction potential (Eʳᵉᵈ) can be estimated from the ground-state redox potentials (Eᵒˣ and Eʳᵉᵈ) and the excited-state energy (E₀,₀) using the Rehm-Weller equation (neglecting entropy and coulombic effects):

Eᵒˣ = Eᵒˣ - E₀,₀ Eʳᵉᵈ = Eʳᵉᵈ + E₀,₀

For 4CzIPN, reported ground-state redox potentials and estimated excited-state potentials demonstrate its capacity to act as both a strong excited-state oxidant and a moderately strong excited-state reductant, making it a versatile photocatalyst. Specific redox potential values for 4CzIPN-Me have also been reported in comparison to 4CzIPN and other derivatives, showing variations influenced by the methyl substituents.

For example, a comparison of redox potentials for 4CzIPN-Me and 4CzIPN in dichloromethane shows:

CompoundEᵒˣ (V vs SCE)Eʳᵉᵈ (V vs SCE)E₀,₀ (eV)Eᵒˣ (V vs SCE)Eʳᵉᵈ (V vs SCE)Ref.
4CzIPN+1.49-1.242.60-1.11+1.36
4CzIPN-Me+1.31-1.23N/AN/A+1.31

The reported excited state reduction potential (*Eʳᵉᵈ) of 4CzIPN-Me (+1.31 V vs. SCE) is comparable to that of the parent 4CzIPN (+1.36 V vs. SCE in DCM), suggesting similar oxidative power in the excited state. This high excited-state reduction potential allows 4CzIPN-Me to oxidize substrates with relatively high oxidation potentials, generating reactive radical species.

The ability to tune the redox potentials through structural modifications, such as the addition of methyl groups in 4CzIPN-Me, is a significant advantage of organic photocatalysts, allowing for the design of catalysts tailored for specific transformations. The redox window of 4CzIPN-Me dictates the range of substrates it can activate via SET, influencing its applicability in various photocatalytic reactions.

Q & A

Q. How can researchers reconcile discrepancies in delayed emission lifetimes attributed to 4CzIPN-Me's triplet states?

  • Strategies :
  • Global fitting analysis : Apply multi-exponential decay models to transient PL data, assigning lifetimes to distinct exciton populations (singlet, triplet, or charge-transfer states).
  • Magnetic field-dependent studies : Modulate intersystem crossing rates using external magnetic fields (0–500 mT) to probe triplet-dominated processes .

Q. What statistical frameworks are suitable for analyzing efficiency variations in 4CzIPN-Me device batches?

  • Recommendations :
  • ANOVA with post-hoc Tukey tests : Compare mean EQE values across batches with different doping profiles.
  • Principal component analysis (PCA) : Identify correlations between fabrication variables (e.g., evaporation rate, substrate temperature) and performance metrics .

Tables for Key Parameters

Parameter Optimal Range Impact on Performance Reference
4CzIPN-Me concentration5–7 mol%Maximizes FRET efficiency; minimizes aggregation
TBRb concentration0.5–1 mol%Balances fluorescence yield and triplet quenching
Host triplet energy (mCBP)≥2.9 eVConfines triplet excitons; reduces Dexter transfer
Förster radius (R0R_0)7.4 nmEnables long-range singlet energy transfer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.